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Compound Name:
3-Amino-6-bromopyrazine-2-

carbaldehyde

Cat. No.: B1528919 Get Quote

An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde

Executive Summary
This technical guide provides a comprehensive overview of 3-Amino-6-bromopyrazine-2-
carbaldehyde (CAS No. 1196156-63-4), a heterocyclic building block of significant interest to

the pharmaceutical and agrochemical industries. The document delineates its physicochemical

properties, spectroscopic signature, a validated synthesis protocol, and its versatile chemical

reactivity. Particular emphasis is placed on its application as a pivotal intermediate in the

synthesis of complex bioactive molecules, most notably kinase inhibitors for targeted cancer

therapy. This guide is intended for researchers, chemists, and drug development professionals

seeking to leverage this compound's unique structural features for advanced organic synthesis

and medicinal chemistry applications.

Introduction: The Significance of the Pyrazine
Scaffold
Heterocyclic compounds form the bedrock of modern medicinal chemistry. Among them, the

pyrazine ring system is a "privileged scaffold," a molecular framework that is recurrently found

in a multitude of biologically active compounds.[1] Pyrazine derivatives are known to exhibit a

wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-

inflammatory properties.[1][2]
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3-Amino-6-bromopyrazine-2-carbaldehyde emerges as a particularly valuable synthetic

intermediate due to its trifunctional nature. It possesses an amino group, a bromine atom, and

an aldehyde, all strategically positioned on the electron-deficient pyrazine core. This unique

arrangement offers orthogonal reactivity, allowing for sequential and selective chemical

modifications to build molecular complexity. The bromine atom serves as a handle for modern

cross-coupling reactions, the aldehyde is a gateway for chain extensions and heterocycle

formation, and the amino group can be used to modulate solubility or act as a key

pharmacophoric feature.[1][3] This versatility makes it a sought-after precursor for creating

libraries of novel compounds, especially in the discovery of targeted therapeutics like kinase

inhibitors.[4][5]

Physicochemical Properties and Identification
Accurate identification is the first step in any successful experimental workflow. The

fundamental properties of this compound are summarized below.

Property Value Source

CAS Number 1196156-63-4 [3][6][7][8]

Molecular Formula C₅H₄BrN₃O [3]

Molecular Weight 202.01 g/mol [3]

Synonyms
3-Amino-6-bromo-2-

pyrazinecarboxaldehyde
[3]

Predicted Boiling Point 321.8 ± 42.0 °C [3]

Predicted Density 1.905 ± 0.06 g/cm³ [3]

Appearance
Yellow to Brown Solid

(Expected)

Storage Conditions
Store in freezer (-20°C), inert

atmosphere, protect from light
[3]

Spectroscopic Characterization: A Self-Validating
System
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Verifying the identity and purity of 3-Amino-6-bromopyrazine-2-carbaldehyde is critical. The

following are the expected spectroscopic characteristics that serve to confirm the structure.

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals. The aldehyde

proton (-CHO) should appear as a singlet significantly downfield, typically in the 9.8-10.5

ppm range. The lone aromatic proton on the pyrazine ring will be a singlet, likely between 7.5

and 8.5 ppm. The amino (-NH₂) protons will present as a broad singlet, whose chemical shift

(typically 5.0-7.0 ppm) can vary with solvent and concentration.[9]

¹³C NMR (Carbon NMR): The carbon spectrum will be characterized by five signals. The

aldehyde carbonyl carbon is the most deshielded, appearing around 190 ppm. The four

carbons of the pyrazine ring will appear in the aromatic region (approx. 110-160 ppm), with

the carbon bearing the bromine atom shifted due to the halogen's electronic effect.

Infrared (IR) Spectroscopy: Key vibrational stretches confirm the functional groups. Look for

a sharp C=O stretch for the aldehyde around 1690-1715 cm⁻¹. The N-H stretching of the

primary amine will appear as two distinct, sharp peaks in the 3300-3500 cm⁻¹ region. C-N

stretching absorptions are expected between 1200 and 1350 cm⁻¹.[9]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1

natural abundance). The exact mass should correspond to the molecular formula

C₅H₄BrN₃O.

Synthesis and Purification Workflow
While multiple synthetic routes may exist, a common strategy for introducing an aldehyde onto

an electron-deficient heterocycle involves the directed ortho-metalation of a protected amine

followed by formylation. This approach provides regiochemical control.
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Synthesis Workflow

Starting Material:
3-Amino-6-bromopyrazine

Protection:
(e.g., Boc Anhydride)

 Protect Amine

Directed ortho-Metalation:
(e.g., LDA, -78 °C)

 Activate C2 Position

Formylation:
(e.g., Anhydrous DMF)

 Introduce Aldehyde

Aqueous Workup
& Crude Extraction

 Quench Reaction

Deprotection:
(e.g., TFA or HCl)

 Remove Boc Group

Purification:
(Silica Gel Chromatography)

 Isolate Product

Final Product:
3-Amino-6-bromopyrazine-2-carbaldehyde

 >95% Purity

Click to download full resolution via product page

Caption: A logical workflow for the synthesis of the target compound.
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Step-by-Step Experimental Protocol
Objective: To synthesize 3-Amino-6-bromopyrazine-2-carbaldehyde from 3-Amino-6-

bromopyrazine.

Step 1: Protection of the Amino Group

Dissolve 3-amino-6-bromopyrazine (1 eq.) in anhydrous Dichloromethane (DCM).

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and a catalytic amount of DMAP.

Stir at room temperature for 12-16 hours until TLC analysis shows complete consumption

of the starting material.

Causality: The Boc group protects the nucleophilic and acidic amine, preventing it from

interfering with the strongly basic conditions required for metalation.

Step 2: Directed ortho-Metalation and Formylation

In a separate flame-dried flask under an argon atmosphere, dissolve the protected

intermediate from Step 1 in anhydrous THF and cool to -78 °C.

Slowly add Lithium Diisopropylamide (LDA, 1.2 eq.) and stir for 1 hour.

Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the C2

position, which is acidified by the adjacent protected amine and ring nitrogen.

Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq.) dropwise and allow the reaction to

slowly warm to room temperature.

Causality: DMF serves as the formylating agent, reacting with the lithiated intermediate to

form the aldehyde after workup.

Step 3: Workup and Deprotection

Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate

under reduced pressure.

Dissolve the crude residue in a solution of 20% Trifluoroacetic Acid (TFA) in DCM and stir

for 2 hours.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group

to reveal the free amine.

Neutralize carefully with saturated NaHCO₃ solution and extract the final product.

Step 4: Purification

Purify the crude product via flash column chromatography on silica gel, using a gradient of

Ethyl Acetate in Hexanes as the eluent.

Combine fractions containing the pure product and evaporate the solvent to yield 3-
Amino-6-bromopyrazine-2-carbaldehyde as a solid.

Chemical Reactivity and Synthetic Utility
The power of this molecule lies in the distinct reactivity of its three functional groups, which can

be addressed selectively to build a diverse range of derivatives.
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Bromo Group (C6)

Aldehyde Group (C2)

Amino Group (C3)

3-Amino-6-bromopyrazine-
2-carbaldehyde

Suzuki Coupling
(Boronic Acids)

 Pd Cat.

Sonogashira Coupling
(Alkynes)

 Pd/Cu Cat.

Buchwald-Hartwig
(Amines)

 Pd Cat.

Reductive Amination R-NH2, NaBH(OAc)3

Wittig Reaction
 Ylide

Condensation
(e.g., with Hydrazines)

 Acid/Base Cat.

Acylation
(Acyl Chlorides)

 Base

Sulfonylation

 Base

Click to download full resolution via product page

Caption: Key synthetic transformations enabled by the compound's functional groups.
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Reactions at the Bromine Atom: The C-Br bond is the premier site for carbon-carbon and

carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This

allows for the introduction of aryl, heteroaryl, alkyl, or alkynyl groups, dramatically increasing

molecular diversity.[1]

Reactions at the Aldehyde Group: The aldehyde is a versatile electrophile. It readily

undergoes reductive amination to form substituted aminomethyl groups, Wittig-type reactions

to generate alkenes, and condensation with various nucleophiles (like hydrazines or

hydroxylamines) to form new heterocyclic rings fused to the pyrazine core.[1]

Reactions at the Amino Group: The nucleophilic amino group can be acylated or sulfonated

to introduce amide or sulfonamide functionalities, which are common motifs in drug

molecules for establishing key hydrogen bond interactions with biological targets.

Applications in Drug Discovery: A Focus on Kinase
Inhibitors
The 3-aminopyrazine scaffold is a cornerstone in the design of protein kinase inhibitors.

Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a

hallmark of many cancers.[10][11] The structure of 3-Amino-6-bromopyrazine-2-
carbaldehyde provides an ideal starting point for synthesizing molecules that can compete

with ATP for the kinase binding site.

FGFR Inhibitors: Fibroblast growth factor receptor (FGFR) signaling abnormalities are

implicated in various cancers. Novel 3-amino-pyrazine-2-carboxamide derivatives have been

designed and synthesized as potent pan-FGFR inhibitors, demonstrating antitumor activity in

multiple cancer cell lines.[4][12] Our title compound is a direct precursor to such

carboxamides.

MK-2 Inhibitors: Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) is a key

player in inflammatory responses. Aminopyrazine derivatives have been successfully

developed as inhibitors of MK-2, showing potential for treating inflammatory diseases like

rheumatoid arthritis.[5]

Dual ErbB-2/EGFR Inhibitors: The epidermal growth factor receptor (EGFR) family of

kinases are well-established oncology targets. Pyrimidine-5-carbaldehyde derivatives,
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structurally analogous to our pyrazine-2-carbaldehyde, have been identified as potent dual

inhibitors of ErbB-2 and EGFR.[13] This highlights the utility of the aminocarbaldehyde

scaffold in targeting this important kinase family.

Safety, Handling, and Storage
As a research chemical, 3-Amino-6-bromopyrazine-2-carbaldehyde should be handled with

appropriate care.

Hazard Identification: The compound is considered a potential irritant.[3] Direct contact with

eyes, skin, and mucous membranes should be avoided.

Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles,

a lab coat, and chemical-resistant gloves (e.g., nitrile), when handling the material.[14]

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.[14]

Storage: For long-term stability and to maintain product quality, the compound should be

stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen),

protected from light, and kept in a freezer at or below -20°C.[3]

Conclusion
3-Amino-6-bromopyrazine-2-carbaldehyde is more than just a chemical; it is a versatile tool

for innovation in chemical synthesis and drug discovery. Its trifunctional nature provides a

robust platform for creating diverse and complex molecular architectures. Its proven relevance

as a core scaffold for potent kinase inhibitors underscores its importance for academic and

industrial researchers aiming to develop next-generation therapeutics. Proper understanding of

its properties, reactivity, and handling is paramount to unlocking its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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